(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Asymmetric synthesis Chiral building block Stereoselective reactions

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS 141043-16-5) is a chiral pyrrolidine derivative featuring a trifluoroacetamido group at the 3-position and existing as the (R)-(+)-enantiomer as the hydrochloride salt. The compound has a molecular formula of C₆H₉F₃N₂O·HCl and a molecular weight of 218.60 g/mol, with a melting point of 235 °C and a specific optical rotation of +27° (c=1, H₂O).

Molecular Formula C6H10ClF3N2O
Molecular Weight 218.604
CAS No. 141043-16-5
Cat. No. B582689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
CAS141043-16-5
Molecular FormulaC6H10ClF3N2O
Molecular Weight218.604
Structural Identifiers
SMILESC1CNCC1NC(=O)C(F)(F)F.Cl
InChIInChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m1./s1
InChIKeyCMZSIQCZAFAEDH-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride 141043-16-5: Chiral Building Block Specifications and Procurement Baseline


(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS 141043-16-5) is a chiral pyrrolidine derivative featuring a trifluoroacetamido group at the 3-position and existing as the (R)-(+)-enantiomer as the hydrochloride salt [1]. The compound has a molecular formula of C₆H₉F₃N₂O·HCl and a molecular weight of 218.60 g/mol, with a melting point of 235 °C and a specific optical rotation of +27° (c=1, H₂O) . It serves primarily as a chiral building block and intermediate in asymmetric synthesis and pharmaceutical research [1].

Why Generic Substitution of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride 141043-16-5 Fails: The Critical Role of Enantiomeric Purity in Asymmetric Synthesis


In-class compounds such as the (3S)-(-)-enantiomer or the non-chiral 3-(trifluoroacetamido)pyrrolidine racemate cannot be interchanged with the target (3R)-(+)-enantiomer without fundamentally altering stereochemical outcomes. The specific (R)-configuration is essential for achieving desired enantioselectivity in asymmetric transformations and for ensuring correct three-dimensional molecular recognition with biological targets [1]. Use of the incorrect enantiomer or a racemic mixture introduces the opposite stereoisomer, which can result in reduced enantiomeric excess of final products, altered pharmacological profiles, or complete synthetic failure [1].

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride 141043-16-5: Quantitative Differentiation Evidence Against Comparators


Enantiomeric Identity: (3R)-(+) versus (3S)-(-) Absolute Configuration Differentiation for Asymmetric Synthesis

The target (3R)-(+)-enantiomer is the opposite stereoisomer of the (3S)-(-)-enantiomer (CAS 132883-43-3). This absolute configuration difference dictates the direction of asymmetric induction in stereoselective transformations and determines which product enantiomer is produced [1]. Substitution with the (3S)-enantiomer would yield the opposite stereochemical outcome, rendering it unsuitable for syntheses requiring the (R)-configured product [1].

Asymmetric synthesis Chiral building block Stereoselective reactions

Melting Point Differentiation: (3R)-(+) versus (3S)-(-) Enantiomer Physical Property Verification

The target (3R)-(+)-enantiomer exhibits a melting point of 235 °C, which differs from the 233 °C melting point reported for the (3S)-(-)-enantiomer [1][2]. This 2 °C differential provides a measurable physical property distinction for identity verification and quality control purposes.

Quality control Identity confirmation Polymorph screening

Supplier-Standardized Purity Specifications: (3R)-(+) Enantiomer Quality Control Benchmarking

Commercial suppliers including TCI and CymitQuimica specify the target (3R)-(+)-enantiomer at >98.0% purity (by argentometric or nonaqueous titration) [1]. This purity grade is equivalent to that offered for the (3S)-(-)-enantiomer, which is also specified at >98.0% (T) purity by the same suppliers [2].

Purity analysis Quality assurance Procurement specification

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base

The target compound is supplied as the hydrochloride salt, which demonstrates water solubility (specified as 'almost transparency' in water) at standard conditions [1]. The free base form of 3-(trifluoroacetamido)pyrrolidine derivatives typically exhibits reduced aqueous solubility and different handling characteristics compared to the hydrochloride salt form .

Solubility Formulation Salt selection

Storage and Stability Specifications: Light Sensitivity Differentiation

The target (3R)-(+)-enantiomer is specified as requiring protection from light (light sensitive) and should be stored at room temperature in a cool, dark place below 15 °C . The (3S)-(-)-enantiomer, in contrast, is specified as hygroscopic requiring storage under inert gas, with no explicit light sensitivity warning [1]. This indicates different environmental sensitivity profiles between the enantiomers that affect handling protocols.

Stability Storage conditions Long-term storage

Literature Citation Differential: PubMed and Reaxys Database Coverage

The (3R)-(+)-enantiomer is directly associated with PubMed literature citations through its PubChem Substance ID (87577136) [1], indicating documented use in peer-reviewed biomedical research. A 2023 review on asymmetric synthesis of pyrrolidine-based organocatalysts covers the period 2008-2022 and establishes the broader class context for chiral pyrrolidines in organocatalysis, though direct head-to-head catalytic activity data for this specific compound versus analogs is not available in the public literature [2].

Literature support Research precedent Application validation

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride 141043-16-5: Recommended Research and Procurement Application Scenarios


Asymmetric Synthesis Requiring (R)-Configured Chiral Building Blocks

This compound is the appropriate selection for asymmetric synthetic routes that demand a chiral pyrrolidine building block with (R)-configuration [1]. The stereospecific (R)-configuration ensures the intended stereochemical outcome, whereas substitution with the (3S)-enantiomer would yield the opposite product enantiomer [1]. Applications include preparation of chiral ligands, organocatalysts, and pharmaceutical intermediates where stereochemistry is critical to downstream biological activity [2]. Selection rationale: The (R)-configuration is non-substitutable; use only when synthetic route specifically requires this stereochemistry.

Quality Control Identity Verification Using Melting Point Differential

Procurement and quality control laboratories can utilize the melting point differential (235 °C for (3R)-(+) vs. 233 °C for (3S)-(-)) as a rapid, low-cost identity verification method [1][2]. This 2 °C differential enables confirmation that the correct enantiomer has been received prior to committing to expensive synthetic steps. Selection rationale: Simple melting point determination provides orthogonal identity confirmation beyond certificate of analysis reliance.

Aqueous Reaction Media Requiring Soluble Chiral Pyrrolidine Derivatives

The hydrochloride salt form provides good aqueous solubility ('almost transparency' in water), making this compound suitable for reactions conducted in aqueous or mixed aqueous-organic solvent systems [1]. This contrasts with free base alternatives which typically exhibit reduced aqueous solubility [2]. Selection rationale: Choose this hydrochloride salt formulation over free base alternatives when aqueous solubility is a key experimental requirement.

Laboratories Without Inert Atmosphere Capability

Laboratories lacking inert gas infrastructure for storage should note that the (3R)-(+)-enantiomer requires light protection but not inert atmosphere storage [1], whereas the (3S)-(-)-enantiomer is specified as hygroscopic requiring storage under inert gas [2]. This practical distinction may influence enantiomer selection when both stereochemical options are synthetically viable and storage capabilities are constrained. Selection rationale: (3R)-enantiomer may be preferable in facilities with limited inert atmosphere capacity, provided light-protected storage is available.

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